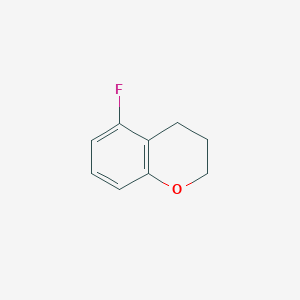
5-fluoro-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the class of benzopyrans It is characterized by a fluorine atom attached to the benzopyran ring, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3,4-dihydro-2H-1-benzopyran can be achieved through several methods. One common approach involves the reaction of a fluorinated phenol with a suitable alkene under basic conditions to form the benzopyran ring. For example, the reaction of p-fluorophenol with 2,4-dibromoalkylbutyrate in the presence of a base can yield this compound . The reaction conditions typically involve mild temperatures and the use of readily available reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-2-carboxylic acid, while reduction can produce this compound-2-ol .
Aplicaciones Científicas De Investigación
5-fluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-3,4-dihydro-2H-1-benzopyran: Similar structure but with the fluorine atom at a different position.
2H-1-benzopyran, 3,4-dihydro-2-phenyl-: Contains a phenyl group instead of a fluorine atom.
2H-1-benzopyran, 3,4-dihydro-2,2-dimethyl-: Contains two methyl groups instead of a fluorine atom .
Uniqueness
The uniqueness of 5-fluoro-3,4-dihydro-2H-1-benzopyran lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
5-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2 |
Clave InChI |
ANYZMXUVTIZXEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
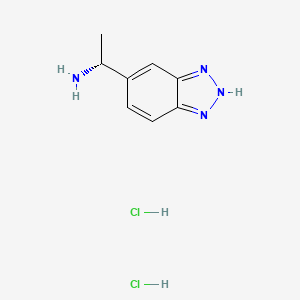
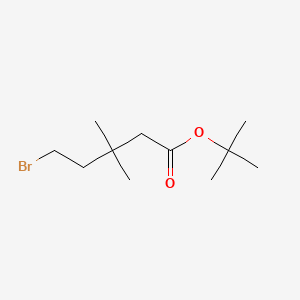
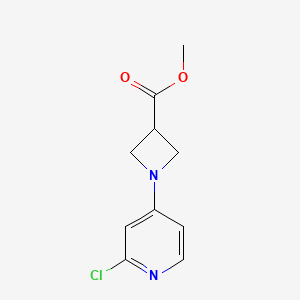

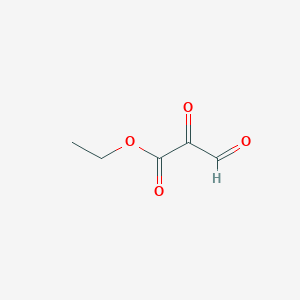
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
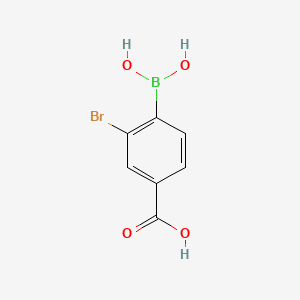
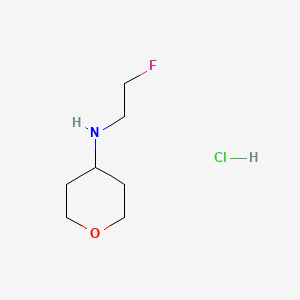
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![Tert-butyl 3-[(2-methylpyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B13453258.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
